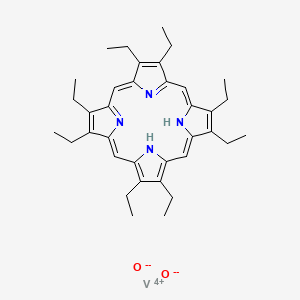![molecular formula C36H76N2O3 B12515351 2-Propanol, 1-[[2,3-bis(tetradecyloxy)propyl]amino]-3-(dimethylamino)- CAS No. 804563-92-6](/img/structure/B12515351.png)
2-Propanol, 1-[[2,3-bis(tetradecyloxy)propyl]amino]-3-(dimethylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1-[[2,3-bis(tetradecyloxy)propyl]amino]-3-(dimethylamino)- is a complex organic compound with the molecular formula C36H76N2O3. This compound is known for its unique structure, which includes long alkyl chains and multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-[[2,3-bis(tetradecyloxy)propyl]amino]-3-(dimethylamino)- typically involves multiple steps. One common method includes the reaction of 2,3-bis(tetradecyloxy)propylamine with 1,3-dimethylamino-2-propanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires precise temperature and pressure control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of advanced reactors and continuous flow systems to maintain consistent reaction conditions and improve scalability .
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-[[2,3-bis(tetradecyloxy)propyl]amino]-3-(dimethylamino)- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the alcohol group to a ketone or carboxylic acid.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride to convert ketones or aldehydes back to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reactions typically require controlled temperatures, solvents, and catalysts to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
2-Propanol, 1-[[2,3-bis(tetradecyloxy)propyl]amino]-3-(dimethylamino)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it useful in studying membrane interactions and lipid bilayers.
Medicine: Research into its potential therapeutic applications, including drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Propanol, 1-[[2,3-bis(tetradecyloxy)propyl]amino]-3-(dimethylamino)- exerts its effects involves interactions with various molecular targets. Its long alkyl chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The compound’s functional groups can interact with proteins and enzymes, potentially modulating their activity and influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(dimethylamino)-2-propanol: A compound with a similar backbone but lacking the long alkyl chains.
2-Propanol, 1-(dimethylamino)-: Another related compound with fewer functional groups and simpler structure.
Uniqueness
What sets 2-Propanol, 1-[[2,3-bis(tetradecyloxy)propyl]amino]-3-(dimethylamino)- apart is its combination of long alkyl chains and multiple functional groups, which confer unique properties such as enhanced membrane interaction and potential for diverse chemical modifications .
Properties
CAS No. |
804563-92-6 |
|---|---|
Molecular Formula |
C36H76N2O3 |
Molecular Weight |
585.0 g/mol |
IUPAC Name |
1-(dimethylamino)-3-[2,3-di(tetradecoxy)propylamino]propan-2-ol |
InChI |
InChI=1S/C36H76N2O3/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-40-34-36(32-37-31-35(39)33-38(3)4)41-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h35-37,39H,5-34H2,1-4H3 |
InChI Key |
LQTHWYLJWVKNSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOCC(CNCC(CN(C)C)O)OCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


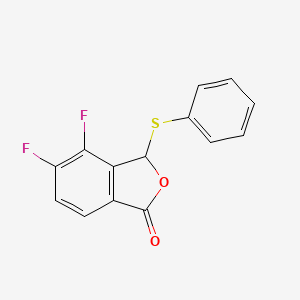
![2-{[(1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]sulfanyl}-1,3-benzoxazole](/img/structure/B12515284.png)

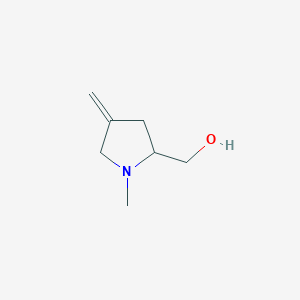
![3-Amino-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12515301.png)
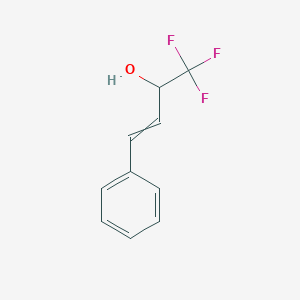

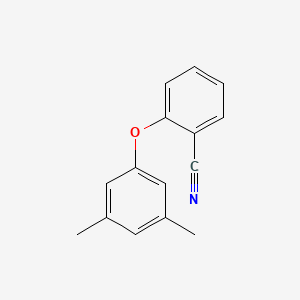
![1-Propanesulfonic acid, 3-[[2-(2-fluorophenyl)-1,1-dimethylethyl]amino]-](/img/structure/B12515327.png)
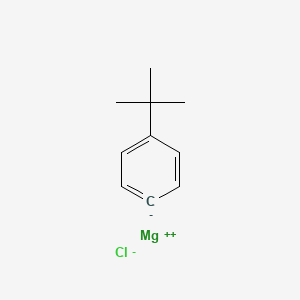
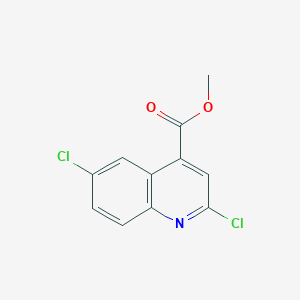
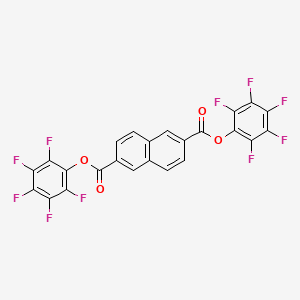
![5-(But-3-en-1-yl)-2-{[4-(difluoromethyl)phenyl]ethynyl}-1,3-difluorobenzene](/img/structure/B12515338.png)
